molecular formula C21H27O10P B609044 Minnelide free acid CAS No. 1254885-39-6

Minnelide free acid

Cat. No.: B609044
CAS No.: 1254885-39-6
M. Wt: 470.4 g/mol
InChI Key: QROUIGQWVUTWFM-RWBWCDHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Minnelide free acid is synthesized from triptolide through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Minnelide free acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Minnelide with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Minnelide free acid has a wide range of scientific research applications, including:

Mechanism of Action

Minnelide free acid exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Uniqueness of Minnelide: Minnelide stands out due to its water solubility, which enhances its bioavailability and reduces toxicity compared to triptolide. This makes Minnelide a more promising candidate for clinical applications.

Properties

CAS No.

1254885-39-6

Molecular Formula

C21H27O10P

Molecular Weight

470.4 g/mol

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate

InChI

InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1

InChI Key

QROUIGQWVUTWFM-RWBWCDHPSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Minnelide free acid;  14-O-Phosphonooxymethyltriptolide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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